

Preclinical Pharmacokinetics and Oral Bioavailability of Dalpiciclib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib (also known as SHR6390) is a novel, orally administered, and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By targeting the CDK4/6-retinoblastoma (Rb) pathway, **Dalpiciclib** induces G1 phase cell cycle arrest and has demonstrated significant anti-tumor activity in various preclinical cancer models.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and oral bioavailability of **Dalpiciclib**, based on available scientific literature. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Pharmacokinetic Profile

The preclinical pharmacokinetic profile of **Dalpiciclib** has been primarily characterized in mouse models, demonstrating favorable properties that support its oral administration.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **Dalpiciclib** in plasma and tumor tissue following a single oral administration in a xenograft mouse model.



Parameter	Plasma	Tumor Tissue
Dose	75 mg/kg	75 mg/kg
Tmax (h)	0.5	~2
Cmax	2305 ng/mL	11067 ng/g
t1/2 (h)	~3	8.6
Animal Model	COLO 205 Xenograft Mice	COLO 205 Xenograft Mice

Data extracted from Long, F., et al. (2019). Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models. Cancer Science, 110(4), 1420–1430.

Experimental Protocols

This section details the methodology employed in the key preclinical pharmacokinetic study of **Dalpiciclib**.

Pharmacokinetic Analysis in Xenograft Mice

Objective: To determine the pharmacokinetic profile of **Dalpiciclib** in plasma and tumor tissue.

Animal Model: Female BALB/c nude mice bearing COLO 205 human colorectal cancer xenografts.

Dosing:

• A single oral dose of 75 mg/kg of **Dalpiciclib** was administered to the tumor-bearing mice.

Sample Collection:

• Blood and tumor tissue samples were collected at various time points post-administration.

Analytical Method:

• The concentration of **Dalpiciclib** in plasma and tumor tissue was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



Pharmacokinetic Parameter Calculation:

 Standard non-compartmental analysis was used to determine the key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).



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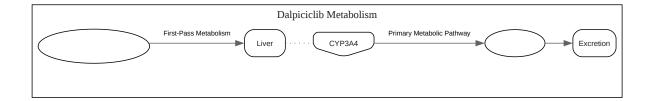
Experimental Workflow for Preclinical Pharmacokinetic Study.

Metabolism and Transporter Interactions

Understanding the metabolic pathways and transporter interactions of a drug candidate is crucial for predicting its in vivo behavior and potential drug-drug interactions.

Metabolism

In vivo studies have indicated that **Dalpiciclib** is primarily metabolized in the liver.[1] The major enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1]



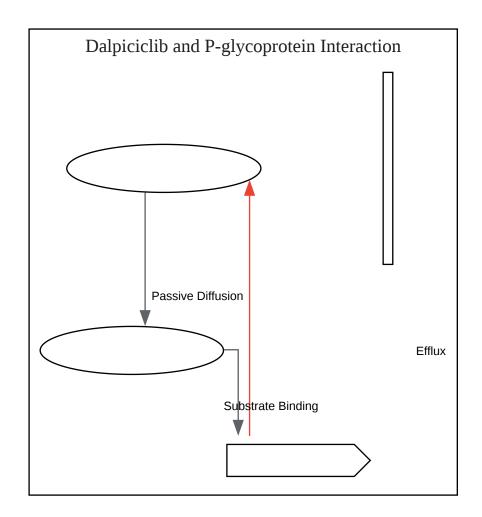
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Simplified Metabolic Pathway of **Dalpiciclib**.



Transporter Interaction

Preclinical in vivo studies have shown that **Dalpiciclib** is a substrate of P-glycoprotein (P-gp), an efflux transporter.[1] This interaction may have implications for the drug's distribution, particularly across the blood-brain barrier, where P-gp is highly expressed.[1] A preclinical tissue distribution study in rats indicated that while **Dalpiciclib** was widely distributed in various tissues, it had limited brain penetration.[1]



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Interaction of **Dalpiciclib** with P-glycoprotein.

Discussion and Future Directions

The available preclinical data indicate that **Dalpiciclib** possesses favorable pharmacokinetic properties for an orally administered anti-cancer agent. It achieves high concentrations in tumor



tissue relative to plasma, a desirable characteristic for targeted cancer therapy. The primary metabolism by CYP3A4 and its interaction with P-gp are important considerations for potential drug-drug interactions in future clinical development.

Further preclinical studies would be beneficial to provide a more complete picture of **Dalpiciclib**'s pharmacokinetic profile. Specifically, data on the absolute oral bioavailability in different species, as well as pharmacokinetic studies in non-rodent models such as dogs, would be valuable for interspecies scaling and prediction of human pharmacokinetics. The results of the unpublished tissue distribution study in rats, once available, will provide further insights into the disposition of **Dalpiciclib**.

Conclusion

Dalpiciclib demonstrates a promising preclinical pharmacokinetic profile, characterized by good oral absorption and significant tumor penetration in a mouse xenograft model. Its metabolism is primarily mediated by CYP3A4, and it is a substrate for the P-gp efflux transporter. These findings support the continued clinical development of **Dalpiciclib** as a potential new therapy for various cancers. Further preclinical investigation into its absolute bioavailability and pharmacokinetics in other species will be instrumental in optimizing its clinical use.

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